molecular formula C18H27N3O B11373049 5-[(cyclooctylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(cyclooctylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11373049
M. Wt: 301.4 g/mol
InChI Key: LEXDQADUQMWJSV-UHFFFAOYSA-N
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Description

5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound belonging to the class of benzodiazoles This compound is characterized by its unique structure, which includes a cyclooctylamino group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the cyclooctylamino group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. For instance, the cyclization of amido-nitriles can be employed to form the benzodiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(CYCLOOCTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its unique combination of a cyclooctylamino group with a benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

5-[(cyclooctylamino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C18H27N3O/c1-20-16-11-10-14(12-17(16)21(2)18(20)22)13-19-15-8-6-4-3-5-7-9-15/h10-12,15,19H,3-9,13H2,1-2H3

InChI Key

LEXDQADUQMWJSV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3CCCCCCC3)N(C1=O)C

Origin of Product

United States

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